molecular formula C17H16Cl2O B1360602 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-52-0

3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B1360602
M. Wt: 307.2 g/mol
InChI Key: IERWXHGOCKIXFL-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.22 . The IUPAC name for this compound is 1-(3,5-dichlorophenyl)-3-(2,4-dimethylphenyl)-1-propanone .


Molecular Structure Analysis

The molecular structure of 3’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone consists of a propanone group attached to a 3,5-dichlorophenyl group and a 2,4-dimethylphenyl group . The InChI code for this compound is 1S/C17H16Cl2O/c1-11-3-4-13 (12 (2)7-11)5-6-17 (20)14-8-15 (18)10-16 (19)9-14/h3-4,7-10H,5-6H2,1-2H3 .

Scientific Research Applications

Molecular Structure and Crystal Packing

One study investigated the molecular structure of a related compound, focusing on the angle between different phenyl groups and the crystal packing stabilized by intermolecular hydrogen bonding. This research is significant for understanding the molecular geometry and potential applications in crystal engineering (Jasinski et al., 2007).

Chemical Reactions and Synthesis

A study detailed reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with various phenols and aryl halides, providing insights into chemical reactivity and potential synthesis pathways for related compounds (Chandrasekhar et al., 1977).

Crystallography

Another research focused on the crystallography of a similar compound, examining molecular interactions and the stability of the crystal structure, which is essential for material science applications (Bappalige et al., 2009).

Synthetic Applications

The compound's derivatives have been explored for facile synthesis and as precursors in organic chemistry, indicating potential for developing new synthetic routes and compounds (Chou & Tsai, 1991).

Polymerization Processes

Research has also been conducted on acylation and alkylation reactions involving related compounds in the context of polymer chemistry, suggesting applications in the synthesis of polymers (Kasturi & Damodaran, 1969).

Catalysis

A study explored tungsten(VI) complexes with aminobis(phenolato) ligands, highlighting the potential of related compounds in catalysis and material science (Lehtonen & Sillanpää, 2004).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERWXHGOCKIXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644706
Record name 1-(3,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

CAS RN

898794-52-0
Record name 1-(3,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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